3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid
Overview
Description
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid is an organic compound with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a nitro group, a pyridine ring, and a benzoic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Amination: The nitrobenzene derivative undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Coupling with Pyridine: The final step involves coupling the aminated benzene derivative with a pyridine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by nucleophiles.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Coupling Agents: EDCI, DCC, palladium catalysts.
Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.
Major Products Formed
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as developing new drugs or studying drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interaction with Receptors: It can bind to cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The nitro group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid: Used in the preparation of antileukemia agents.
Indole Derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, pyridine ring, and benzoic acid moiety make it a versatile compound for various research applications.
Properties
IUPAC Name |
3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAWEKYCJCHJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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